molecular formula C3H4F3NO2 B13417612 Methyl trifluoromethylcarbamate CAS No. 62765-22-4

Methyl trifluoromethylcarbamate

Cat. No.: B13417612
CAS No.: 62765-22-4
M. Wt: 143.06 g/mol
InChI Key: MCOUCBLMPMHNMH-UHFFFAOYSA-N
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Description

Methyl trifluoromethylcarbamate is an organic compound with the chemical formula CF3NHCOOCH3. It is a member of the carbamate family, which are esters of carbamic acid. This compound is known for its unique properties and applications in various fields, including chemistry, biology, medicine, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions: Methyl trifluoromethylcarbamate can be synthesized through several methods. One common method involves the reaction of methyl carbamate with trifluoromethyl iodide in the presence of a base such as potassium carbonate. The reaction typically occurs under mild conditions and yields the desired product with high purity.

Industrial Production Methods: In industrial settings, this compound is produced using large-scale reactors where the reaction conditions are carefully controlled to ensure maximum yield and purity. The process involves the use of high-purity reagents and solvents, and the reaction is often carried out under an inert atmosphere to prevent contamination.

Chemical Reactions Analysis

Types of Reactions: Methyl trifluoromethylcarbamate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form trifluoromethylcarbamic acid.

    Reduction: Reduction reactions can convert it into methyl trifluoromethylamine.

    Substitution: It can undergo nucleophilic substitution reactions, where the trifluoromethyl group is replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride are used.

    Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide are commonly employed.

Major Products Formed:

    Oxidation: Trifluoromethylcarbamic acid.

    Reduction: Methyl trifluoromethylamine.

    Substitution: Various substituted carbamates depending on the nucleophile used.

Scientific Research Applications

Methyl trifluoromethylcarbamate has a wide range of applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of trifluoromethylated compounds.

    Biology: The compound is studied for its potential as an enzyme inhibitor, particularly in the inhibition of acetylcholinesterase.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the synthesis of drugs.

    Industry: It is used in the production of agrochemicals and as a stabilizer in polymer manufacturing.

Mechanism of Action

Methyl trifluoromethylcarbamate can be compared with other carbamate compounds such as ethyl carbamate and phenyl carbamate. While all these compounds share a common carbamate structure, this compound is unique due to the presence of the trifluoromethyl group, which imparts distinct chemical and physical properties. This group enhances the compound’s stability and reactivity, making it more suitable for specific applications in research and industry.

Comparison with Similar Compounds

  • Ethyl carbamate
  • Phenyl carbamate
  • Methyl carbamate

Properties

CAS No.

62765-22-4

Molecular Formula

C3H4F3NO2

Molecular Weight

143.06 g/mol

IUPAC Name

methyl N-(trifluoromethyl)carbamate

InChI

InChI=1S/C3H4F3NO2/c1-9-2(8)7-3(4,5)6/h1H3,(H,7,8)

InChI Key

MCOUCBLMPMHNMH-UHFFFAOYSA-N

Canonical SMILES

COC(=O)NC(F)(F)F

Origin of Product

United States

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